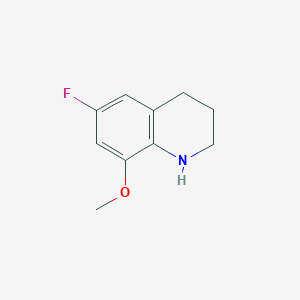
Tert-butyl (2-cyanophenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-cyanophenyl)-N-methylcarbamate: is an organic compound that features a tert-butyl group, a cyanophenyl group, and a methylcarbamate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanophenyl)-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 2-cyanophenylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-(2-cyanophenyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(2-cyanophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-butyl N-(2-cyanophenyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways .
Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, tert-butyl N-(2-cyanophenyl)-N-methylcarbamate is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanophenyl)-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
- tert-butyl N-(2-{[(2-cyanophenyl)methyl]amino}cyclopropyl)carbamate
- tert-butyl N-(2-cyanophenyl)-2-hydroxyacetamide
Comparison: tert-butyl N-(2-cyanophenyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14/h5-8H,1-4H3 |
InChI Key |
XLLBYLNCKSKWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
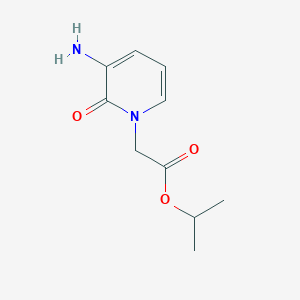
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
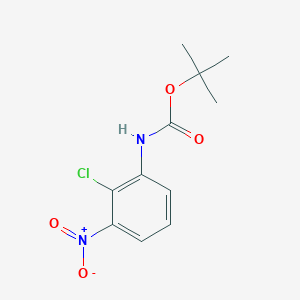
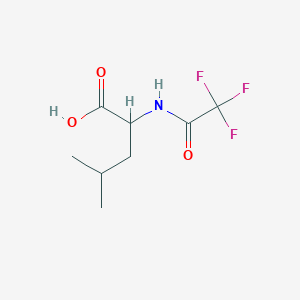
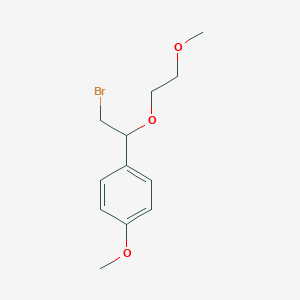

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)

